molecular formula C11H13BrO B8308106 1-Phenyl-4-bromo-4-pentene-2-ol

1-Phenyl-4-bromo-4-pentene-2-ol

Cat. No. B8308106
M. Wt: 241.12 g/mol
InChI Key: MYXBOBNIRGULCD-UHFFFAOYSA-N
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Patent
US05258529

Procedure details

20.00 Grams of the 2-bromo-5-phenyl-1-penten-4-ol obtained above were dissolved in 160 g of N-methyl-2-pyrrolidone, and 11.20 g of sodium methylate were added. The mixture was allowed to react at 30° C. for 14 hours, and then was neutralized with concentrated hydrochloric acid. Insolubles were filtered off, and the filtrate was concentrated under reduced pressure. The resultant oily substance was purified by silica gel column chromatography to give 9.96 g of 5-phenyl-1-pentyn-4-ol, nD25 =1.519, FI-MS m/e 160(M+), propargyl compound/allene compound 97.9/2.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([CH2:4][CH:5]([OH:13])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:3].C[O-].[Na+].Cl>CN1CCCC1=O>[C:7]1([CH2:6][CH:5]([OH:13])[CH2:4][C:2]#[CH:3])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=C)CC(CC1=CC=CC=C1)O
Step Two
Name
sodium methylate
Quantity
11.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
160 g
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 30° C. for 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oily substance was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(CC#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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